molecular formula C17H25N5O4 B2599258 4-ethyl-1-(2-methoxyethyl)-3-(1-(5-methylisoxazole-3-carbonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one CAS No. 1797125-55-3

4-ethyl-1-(2-methoxyethyl)-3-(1-(5-methylisoxazole-3-carbonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B2599258
CAS No.: 1797125-55-3
M. Wt: 363.418
InChI Key: YBMFBLVBVXBUEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethyl-1-(2-methoxyethyl)-3-(1-(5-methylisoxazole-3-carbonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one is a potent, selective, and brain-penetrant inhibitor of the Colony Stimulating Factor 1 Receptor (CSF1R), a key regulator of microglia and macrophage survival and proliferation. Its primary research value lies in its ability to selectively deplete microglia in the central nervous system, providing a powerful chemical tool for studying neuroinflammation and the role of microglia in various neurological diseases. Studies utilizing this compound have been instrumental in elucidating microglial function in models of Alzheimer's disease , amyotrophic lateral sclerosis (ALS) , and brain metastasis. Beyond neuroscience, this inhibitor is critical for investigating the role of tumor-associated macrophages (TAMs) in the tumor microenvironment, as CSF1R signaling is a major driver of TAM recruitment and polarization. By blocking CSF1R kinase activity, this compound enables researchers to dissect the mechanisms of cancer progression and immune evasion, offering insights for potential therapeutic strategies in oncology. Its high selectivity and ability to cross the blood-brain barrier make it an indispensable agent for preclinical research aimed at understanding innate immunity in both the brain and peripheral tissues.

Properties

IUPAC Name

4-ethyl-2-(2-methoxyethyl)-5-[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N5O4/c1-4-21-15(18-22(17(21)24)9-10-25-3)13-5-7-20(8-6-13)16(23)14-11-12(2)26-19-14/h11,13H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBMFBLVBVXBUEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN(C1=O)CCOC)C2CCN(CC2)C(=O)C3=NOC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-1-(2-methoxyethyl)-3-(1-(5-methylisoxazole-3-carbonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazolone Core: The triazolone core can be synthesized through the cyclization of appropriate hydrazine derivatives with carbonyl compounds under acidic or basic conditions.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the triazolone intermediate.

    Attachment of the Isoxazole Moiety: The isoxazole moiety can be attached through a condensation reaction between the piperidine-triazolone intermediate and an isoxazole carboxylic acid derivative.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-1-(2-methoxyethyl)-3-(1-(5-methylisoxazole-3-carbonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions of the compound, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Alkyl halides, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted triazolone derivatives.

Scientific Research Applications

4-ethyl-1-(2-methoxyethyl)-3-(1-(5-methylisoxazole-3-carbonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-ethyl-1-(2-methoxyethyl)-3-(1-(5-methylisoxazole-3-carbonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique profile can be contextualized by comparing it to analogs with shared functional groups. Key structural and functional comparisons are outlined below:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Notable Activity/Application
Target Compound 1,2,4-triazol-5-one 2-Methoxyethyl, ethyl, piperidin-4-yl-(5-methylisoxazole-3-carbonyl) ~463.5 (calculated) Hypothesized neurological targets
4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one Pyrazol-5-one Benzothiazolyl, allyl, phenyl 377.4 Antimicrobial activity
Ethyl 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylate Piperidine carboxylate Ethyl pyrazole, piperidine 307.4 Intermediate in drug synthesis
2-(4-Hydroxypiperidine-1-carbonyl)-3-methyl-4-isopropylisoxazol-5(2H)-one Isoxazol-5(2H)-one 4-Hydroxypiperidine carbonyl, isopropyl 280.3 Unreported (structural analog)

Key Findings:

Structural Diversity: The target compound’s triazolone core distinguishes it from pyrazolone (e.g., ) or isoxazolone (e.g., ) analogs. The piperidine-isoxazole carbonyl unit introduces conformational rigidity, which may influence receptor binding specificity compared to simpler piperidine carboxylates .

Biological Activity :

  • Pyrazolone derivatives (e.g., ) exhibit antimicrobial properties, likely due to the benzothiazole moiety’s electron-deficient aromatic system. In contrast, the target compound’s isoxazole-triazole hybrid may target neurological receptors (e.g., GABAA or kinase inhibitors), though specific data are absent in the provided evidence.

Synthetic and Analytical Considerations :

  • Crystallographic refinement tools (e.g., SHELX ) are critical for resolving the stereochemical complexity of the piperidine-isoxazole linkage. This contrasts with simpler analogs like ethyl piperidine carboxylates, which require less rigorous conformational analysis .

Biological Activity

The compound 4-ethyl-1-(2-methoxyethyl)-3-(1-(5-methylisoxazole-3-carbonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of triazoles and incorporates a piperidine ring and an isoxazole moiety. The structural formula can be represented as follows:

C17H24N4O3\text{C}_{17}\text{H}_{24}\text{N}_{4}\text{O}_{3}

This structure is significant as it combines multiple pharmacophoric elements that may interact with various biological targets.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of isoxazole and triazole have shown efficacy against various cancer cell lines. The mechanism often involves the inhibition of DNA topoisomerases or interference with cell cycle progression.

In a study involving Mannich bases related to triazoles, compounds demonstrated cytotoxic effects on human cervical (HeLa), liver (HepG2), and lung (A549) cancer cells, with IC50 values ranging from 8.2 to 32.1 µM . The incorporation of the piperidine ring may enhance the interaction with cellular targets, potentially increasing the compound's efficacy.

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Similar piperidine derivatives have been evaluated for their inhibitory effects on various enzymes, including α-glucosidase. In particular, modifications at the piperidine nitrogen have been linked to enhanced binding affinity and selectivity towards target enzymes .

Neuropharmacological Effects

Piperidine derivatives are known for their neuropharmacological activities. The presence of the methoxyethyl group in this compound may contribute to its ability to cross the blood-brain barrier, making it a candidate for further investigation in neurodegenerative diseases or psychiatric disorders.

The proposed mechanisms for the biological activity of this compound include:

  • Receptor Binding : The piperidine moiety may facilitate interactions with neurotransmitter receptors or other signaling pathways.
  • Enzyme Modulation : The triazole and isoxazole components may act as competitive inhibitors for key metabolic enzymes.
  • Antioxidant Activity : Some derivatives exhibit antioxidant properties, potentially reducing oxidative stress in cells.

Case Studies

Several case studies have highlighted the biological potential of structurally related compounds:

  • A study on piperidine derivatives showed promising results in inhibiting HIV reverse transcriptase with EC50 values in the nanomolar range . This suggests that our compound could also possess antiviral properties.
  • Another research effort focused on Mannich bases derived from isoxazole reported significant cytotoxicity against prostate cancer cells, reinforcing the idea that modifications to the piperidine scaffold can yield potent anticancer agents .

Comparative Analysis

The following table summarizes key findings related to similar compounds:

Compound TypeBiological ActivityIC50/EC50 ValuesReference
Isoxazole DerivativesAnticancer (HeLa, HepG2)8.2 - 32.1 µM
Piperidine DerivativesHIV Reverse Transcriptase InhibitorsSingle-digit nM
Mannich BasesCytotoxicity against PC-3 Cells< 2 µg/mL

Q & A

Synthesis and Purification

1.1 (Basic) What are the key challenges in synthesizing the triazole-isoxazole-piperidine hybrid structure, and how can reaction conditions be optimized to improve yield? Methodological Answer: The synthesis of this compound involves multi-step reactions, including cyclization, coupling, and functional group modifications. Critical challenges include:

  • Regioselectivity in triazole formation : Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) to ensure regiocontrol .
  • Piperidine carbonyl activation : Employ phosphorus oxychloride (POCl₃) as a coupling agent for amide bond formation between the isoxazole and piperidine moieties .
  • Purification : High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) ensures high purity (>95%) .

1.2 (Advanced) How can stereochemical outcomes during piperidine-isoxazole coupling be controlled, and what analytical methods validate this? Methodological Answer:

  • Chiral resolution : Use chiral auxiliaries or asymmetric catalysis (e.g., BINOL-derived ligands) during coupling .
  • Validation : X-ray crystallography (SHELXL for refinement ) and ¹H/¹³C NMR with NOESY to confirm stereochemistry .

Structural Characterization

2.1 (Basic) Which spectroscopic and crystallographic techniques are most reliable for confirming the compound’s structure? Methodological Answer:

  • NMR : ¹H/¹³C NMR (DMSO-d₆) identifies functional groups (e.g., triazole C=O at ~165 ppm) .
  • X-ray diffraction : SHELX software refines crystal structures; ORTEP-3 generates 3D molecular diagrams .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 432.18) .

2.2 (Advanced) How can crystallographic data resolve discrepancies in proposed vs. observed bond angles in the piperidine ring? Methodological Answer:

  • Refinement protocols : Use SHELXL’s restraints for flexible piperidine rings to adjust bond angles .
  • Comparative analysis : Overlay experimental (ORTEP) and DFT-calculated structures to identify torsional strain .

Physicochemical Properties

3.1 (Basic) What methods are suitable for determining the pKa and solubility of this compound? Methodological Answer:

  • Potentiometric titration : Use tetrabutylammonium hydroxide (TBAH) in isopropyl alcohol to measure pKa (e.g., ~6.8 for triazole NH) .
  • Solubility assay : Shake-flask method in PBS (pH 7.4) and DMSO; quantify via UV-Vis at λmax 270 nm .

3.2 (Advanced) How do substituents (e.g., methoxyethyl) influence logP, and how can this be computationally predicted? Methodological Answer:

  • Experimental logP : Reverse-phase HPLC (C18 column, methanol/water) correlates retention time with logP .
  • In silico prediction : Use QikProp or ACD/Labs to model substituent effects (e.g., methoxyethyl increases logP by ~0.5) .

Biological Activity Evaluation

4.1 (Basic) How can researchers design in vitro assays to screen for antifungal activity, given the compound’s structural similarity to lanosterol demethylase inhibitors? Methodological Answer:

  • Target selection : Use Candida albicans 14α-demethylase (CYP51, PDB: 3LD6) for docking studies .
  • Microdilution assay : Test minimum inhibitory concentration (MIC) against C. albicans (RPMI-1640 medium, 48h incubation) .

4.2 (Advanced) How can conflicting activity data between enzyme inhibition and cellular assays be resolved? Methodological Answer:

  • Permeability testing : Use Caco-2 monolayers to assess membrane penetration .
  • Metabolite profiling : LC-MS identifies intracellular degradation products (e.g., piperidine hydrolysis) .

Computational Modeling

5.1 (Basic) What docking parameters are optimal for predicting binding affinity to fungal CYP51? Methodological Answer:

  • Software : AutoDock Vina with Lamarckian GA; grid box centered on heme Fe .
  • Validation : Compare docking scores (ΔG ≈ -9.2 kcal/mol) with co-crystallized ligands (e.g., fluconazole) .

5.2 (Advanced) How can QSAR models incorporate the compound’s conformational flexibility to improve predictive accuracy? Methodological Answer:

  • Conformational sampling : Perform molecular dynamics (MD) simulations (GROMACS, 100 ns) to sample low-energy states .
  • Descriptor selection : Include torsion angles (e.g., piperidine N-C=O) and electrostatic potential maps in QSAR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.